molecular formula C5H6 B151741 3-Penten-1-yne, (Z)- CAS No. 1574-40-9

3-Penten-1-yne, (Z)-

Cat. No. B151741
CAS RN: 1574-40-9
M. Wt: 66.1 g/mol
InChI Key: XAJOPMVSQIBJCW-PLNGDYQASA-N
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Description

“3-Penten-1-yne, (Z)-” is an enyne that is pentane which carries a triple bond at position 1 and a double bond at position 3 . It has a molecular formula of C5H6 and a molecular weight of 66.1011 . It is also known by other names such as cis-Penten-1-yne, cis-2-Penten-4-yne, cis-3-Penten-1-yne, Z-3-Penten-1-yne, (Z)-CH3CH=CHC≡CH, Pent-1-yn-3-ene, (Z)-, 3-Pentene-1-yne, (Z)-, and (3Z)-3-Penten-1-yne .


Molecular Structure Analysis

The molecular structure of “3-Penten-1-yne, (Z)-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction thermochemistry data for “3-Penten-1-yne, (Z)-” is available . For example, the reaction of 3 H2 + C5H6 = C5H12 has a ΔrH° of -405. ± 0.4 kJ/mol in the liquid phase . Another reaction, C5H6 = C5H6, has a ΔrH° of -1. ± 7.9 kJ/mol in the gas phase at 959 K .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Penten-1-yne, (Z)-” include its molecular weight of 66.1011 . More detailed properties such as gas phase thermochemistry data, phase change data, and gas phase ion energetics data are available .

Scientific Research Applications

Microwave Spectroscopy and Molecular Analysis

  • The microwave spectrum of 1-penten-3-yne has been studied, providing insights into its rotational constants and dipole moments. This research contributes to the understanding of molecular structure and electric properties (Gierke et al., 1971).
  • Similar studies on trans 3-penten-1-yne have also been conducted, analyzing its microwave spectrum and determining its barrier to internal rotation and dipole moment (Ford & Szalanski, 1972).

Chemical Reaction Studies

  • The reaction of methylidyne radicals with 2,5-dimethylfuran, including the formation of 3-penten-1-yne (E) among other compounds, has been investigated using synchrotron radiation and multiplexed photoionization mass spectrometry (Carrasco & Meloni, 2018).
  • In a study on 3-oxo-1-pentene-4-ynes, researchers synthesized various derivatives, including 2,3-dihydrothiopyran-4-one, demonstrating the compound's utility in synthetic organic chemistry (Rosiak et al., 2007).

Spectroscopy and Structural Analysis

  • The 1H-NMR study of certain diene complexes in solution revealed information about the coordination structure of compounds like ZrCp2(C4H6) and its relation to 3-pentene structures (Yasuda et al., 1981).
  • Photodissociation spectroscopy was used to study the optical absorption spectrum of the radical cation of 2-methyl-1-penten-3-yne, contributing to our understanding of the electronic properties of similar molecules (Faulk & Dunbar, 1990).

Molecular Structure Elucidation

  • Electron diffraction studies on isomers of 3-methyl pentene-2 helped in the configurational assignment and determination of molecular structure, shedding light on similar compounds like 3-penten-1-yne (Geise et al., 1973).

Safety And Hazards

“3-Penten-1-yne, (Z)-” is flammable and its vapors may form explosive mixtures with air . It’s recommended to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

Future Directions

A study has been conducted on the formation of bicyclic polycyclic aromatic hydrocarbons (PAHs) from the reaction of a phenyl radical with cis-3-penten-1-yne . The study provides insights into the PAH formation pathway and helps understand the PAH growth mechanism .

properties

IUPAC Name

(Z)-pent-3-en-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJOPMVSQIBJCW-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878774
Record name 3-PENTEN-1-YNE, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Penten-1-yne, (Z)-

CAS RN

1574-40-9
Record name 3-Penten-1-yne, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001574409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-PENTEN-1-YNE, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
E Carrasco, KJ Smith, G Meloni - The Journal of Physical …, 2018 - ACS Publications
The reactions of furan and 2-methylfuran with methylidyne CH (X 2 Π) radical were investigated at 298 K using synchrotron radiation produced at the Advanced Light Source of the …
Number of citations: 10 pubs.acs.org
C Cabezas, M Agúndez, YT Liu, Y Endo… - Monthly Notices of …, 2023 - academic.oup.com
The interstellar discovery of the five cyano derivatives of propene brings interest in analogous molecules that could be detected in similar astronomical environments. In this context, …
Number of citations: 2 academic.oup.com
R Zhou, H Lei, JL Julson - International Journal of Agricultural …, 2013 - abepublishing.org
This study investigated microwave pyrolysis of switchgrass with particle sizes from 0.5 mm to 4 mm and determined the effects of reaction temperature and time on the yields of bio-oil, …
Number of citations: 31 www.abepublishing.org
L Yang, M Gong, H Guo, X Dong, J Shen, J Wu - Energy, 2016 - Elsevier
The critical temperature (T c ) and boiling temperature (T b ) of working fluids are important selection criteria for the organic Rankine cycle (ORC) system. In this study, the ratio of T b and …
Number of citations: 28 www.sciencedirect.com
T Kusumoto, K Nishide, T Hiyama - Bulletin of the Chemical Society of …, 1990 - journal.csj.jp
Carbometallation of 1,4-bis(trimethylsilyl)-1,3-butadiyne with trimethylaluminium in the presence of a bis(cyclopentadienyl)zirconium dichloride or bis(cyclopentadienyl)titanium …
Number of citations: 20 www.journal.csj.jp
B de Lacy Costello, A Amann, H Al-Kateb… - Journal of breath …, 2014 - iopscience.iop.org
A compendium of all the volatile organic compounds (VOCs) emanating from the human body (the volatolome) is for the first time reported. 1840 VOCs have been assigned from breath (…
Number of citations: 935 iopscience.iop.org
W Peng - Emirates Journal of Food and Agriculture, 2018 - ejfa.me
Cornus officinalis Sieb. et Zucc is a traditional Chinese valuable medicinal material. Clinically, it is customary to use ripe fruits from which seeds have been removed for medicinal …
Number of citations: 13 ejfa.me
J Lee, K Caster, T Maddaleno… - … Journal of Chemical …, 2020 - Wiley Online Library
The gas phase reaction of the ground state cyano‐radical (CN (X 2 ∑ + )) with 2‐methylfuran (2‐MF) is investigated in a quasi‐static reaction cell at pressures ranging from 2.2 to 7.6 …
Number of citations: 1 onlinelibrary.wiley.com
Y Zhang, P Chen, H Lou - Journal of Energy Chemistry, 2016 - Elsevier
In situ catalytic conversion of biomass fast pyrolysis vapors was carried out on HZSM-5 with varying Si/Al ratios (ranging from 20 to 300) at 450 C. The effects of Si/Al ratios of HZSM-5 …
Number of citations: 42 www.sciencedirect.com
VV Prabhu, C Guruvayoorappan - Der Chemica Sinica, 2012 - researchgate.net
Mangrove plants are widely used folk remedies and ethno botanical literatures have described the usage of plant extracts to treat human diseases since time immemorial. Avicennia …
Number of citations: 1 www.researchgate.net

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